molecular formula C10H18N4 B13484725 1-((1-Methylpiperidin-3-yl)methyl)-1h-pyrazol-4-amine

1-((1-Methylpiperidin-3-yl)methyl)-1h-pyrazol-4-amine

Katalognummer: B13484725
Molekulargewicht: 194.28 g/mol
InChI-Schlüssel: ZHIVBAWKAMMQIV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1-Methylpiperidin-3-yl)methyl)-1h-pyrazol-4-amine typically involves the reaction of 1-methylpiperidine with a suitable pyrazole precursor. One common method involves the alkylation of 1-methylpiperidine with a halogenated pyrazole derivative under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents and reagents would be influenced by factors such as cost, availability, and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

1-((1-Methylpiperidin-3-yl)methyl)-1h-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Wissenschaftliche Forschungsanwendungen

1-((1-Methylpiperidin-3-yl)methyl)-1h-pyrazol-4-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of materials with specific properties, such as polymers or catalysts.

Wirkmechanismus

The mechanism of action of 1-((1-Methylpiperidin-3-yl)methyl)-1h-pyrazol-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-((1-Methylpiperidin-3-yl)methyl)piperazine: Similar structure but with a piperazine ring instead of a pyrazole ring.

    1-Methyl-3-piperidinemethanol: Contains a piperidine ring with a hydroxyl group.

    1-Methyl-3-piperidinyl methacrylate: Contains a piperidine ring with a methacrylate group.

Uniqueness

1-((1-Methylpiperidin-3-yl)methyl)-1h-pyrazol-4-amine is unique due to its specific combination of a pyrazole ring and a piperidine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Eigenschaften

Molekularformel

C10H18N4

Molekulargewicht

194.28 g/mol

IUPAC-Name

1-[(1-methylpiperidin-3-yl)methyl]pyrazol-4-amine

InChI

InChI=1S/C10H18N4/c1-13-4-2-3-9(6-13)7-14-8-10(11)5-12-14/h5,8-9H,2-4,6-7,11H2,1H3

InChI-Schlüssel

ZHIVBAWKAMMQIV-UHFFFAOYSA-N

Kanonische SMILES

CN1CCCC(C1)CN2C=C(C=N2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.